

A Comparative Analysis of (Rac)-Tivantinib's Anti-Tumor Activity

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of **(Rac)-Tivantinib**, presenting a comparative analysis with other notable c-MET inhibitors and microtubule-targeting agents. The information is intended to offer an objective resource for researchers and professionals in the field of oncology drug development.

Executive Summary

Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, **(Rac)-Tivantinib** (ARQ 197) has demonstrated anti-tumor activity in various preclinical models. However, a significant body of evidence now indicates that its primary mechanism of cytotoxic action is independent of c-MET inhibition and is instead attributed to the disruption of microtubule polymerization. This dual activity profile distinguishes Tivantinib from other c-MET inhibitors. This guide will delve into the experimental data supporting both its on-target (c-MET) and off-target (microtubule) effects, comparing its performance with established c-MET inhibitors such as Crizotinib and PHA-665752, the multi-kinase inhibitor Cabozantinib, and the c-MET targeting monoclonal antibody, Onartuzumab.

Comparative Analysis of In Vitro Anti-Tumor Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Tivantinib and its comparators across a panel of cancer cell lines with varying c-MET status.



This data highlights the differential sensitivity of cancer cells to these agents and provides insights into their mechanisms of action.

Table 1: IC50 Values of Tivantinib and Comparative c-MET Tyrosine Kinase Inhibitors (µM)

Cell Line	Cancer Type	c-MET Status	Tivantinib (ARQ 197)	Crizotinib (PF- 02341066)	PHA-665752
EBC-1	Non-Small Cell Lung Cancer	MET Amplified	~1.0[1]	~0.01[1]	~0.01[1]
H1993	Non-Small Cell Lung Cancer	MET Amplified	~0.8[1]	~0.02[1]	~0.01[1]
MKN-45	Gastric Cancer	MET Amplified	~0.1[2]	>10[2]	~0.005[3]
SNU-5	Gastric Cancer	MET Amplified	Not Reported	Not Reported	~0.004[3]
A549	Non-Small Cell Lung Cancer	MET Non- Amplified	~0.3[1][4]	>10[1][4]	>10[1]
NCI-H460	Non-Small Cell Lung Cancer	MET Non- Amplified	~0.5[2]	>10[2]	>10[2]
MDA-MB-231	Breast Cancer	MET Non- Amplified	Not Reported	5.16[5]	Not Reported
MCF-7	Breast Cancer	MET Non- Amplified	Not Reported	1.5[5]	Not Reported
SK-BR-3	Breast Cancer	MET Non- Amplified	Not Reported	3.85[5]	Not Reported

Table 2: IC50 Values of Tivantinib and Other c-MET Pathway Inhibitors (µM)



Cell Line	Cancer Type	Tivantinib (ARQ 197)	Cabozantinib (XL184)	Onartuzumab (MetMAb)
CE81T	Esophageal Squamous Cell Carcinoma	Not Reported	4.61 (72h)[6]	Not Reported
KYSE-70	Esophageal Squamous Cell Carcinoma	Not Reported	~5 (72h)[6]	Not Reported
Various Cancer Cell Lines	Various	Not Reported	Not Reported	IC50 of 1-100 nM for proliferation inhibition[7]
Ba/F3-huMET	Pro-B	Not Reported	Not Reported	IC50 of 0.5 nM for proliferation inhibition[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.

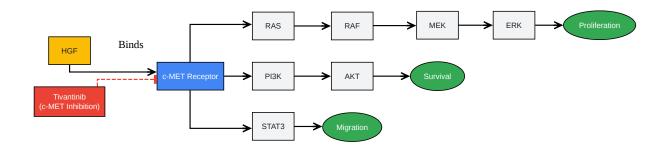
Mechanisms of Action and Signaling Pathways

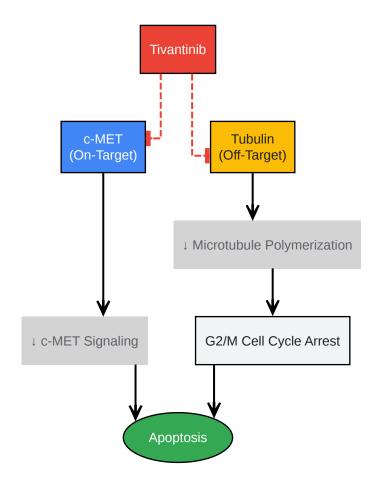
Tivantinib was designed to inhibit the c-MET receptor tyrosine kinase. However, its anti-tumor effects are now understood to be more complex, involving the disruption of microtubule dynamics.

c-MET Signaling Pathway

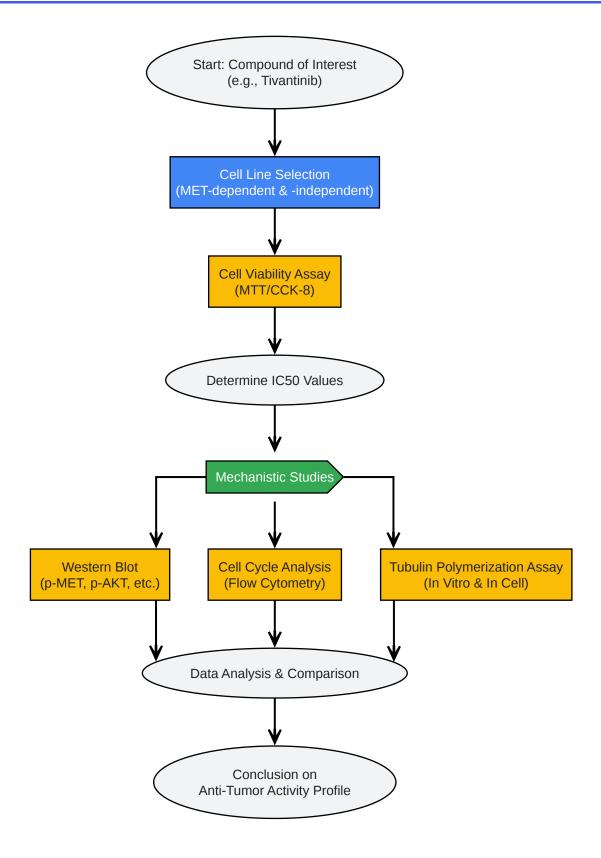
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[8][9][10] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, migration, and invasion.[11] Dysregulation of the HGF/c-MET axis is implicated in the progression of numerous cancers.[8][11][12]











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